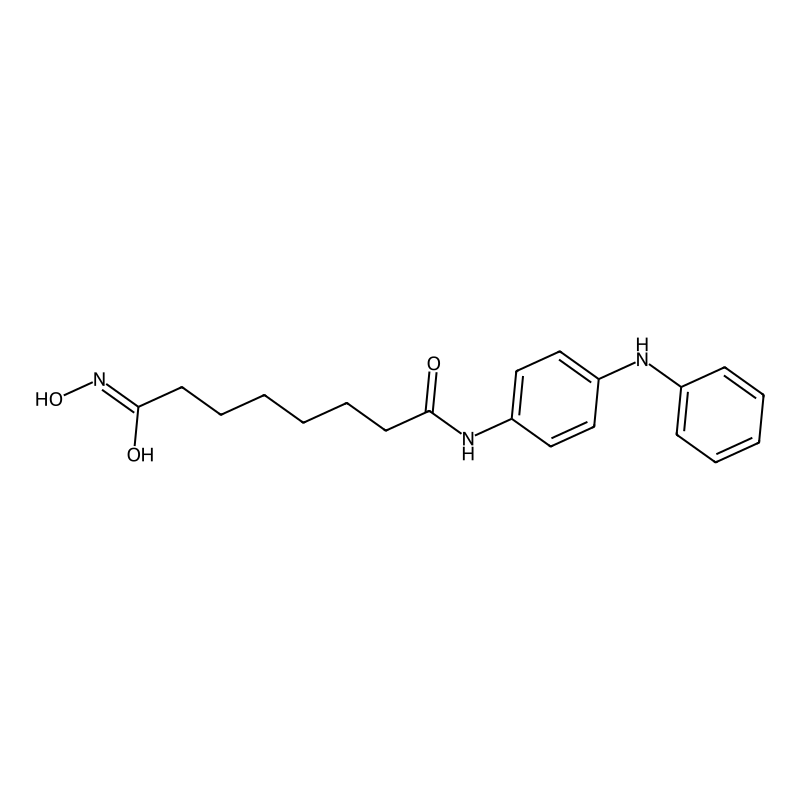

N-(4-anilinophenyl)-N'-hydroxyoctanediamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

N-(4-anilinophenyl)-N'-hydroxyoctanediamide is a synthetic compound featuring a hydroxylamine functional group along with an aniline moiety. Its structure consists of two key components: an anilino group (derived from aniline) and a hydroxyoctanediamide chain. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for drug development due to its ability to interact with biological targets.

- Hydrolysis: Under acidic or basic conditions, the amide bond can undergo hydrolysis, leading to the formation of the corresponding carboxylic acid and amine.

- Oxidation: The hydroxylamine group can be oxidized to form an oxime, which may further participate in condensation reactions.

- Substitution Reactions: The anilino group can engage in electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

Research indicates that compounds similar to N-(4-anilinophenyl)-N'-hydroxyoctanediamide exhibit significant biological activities, including:

- Antiviral Activity: Some derivatives have shown promise as inhibitors of viral enzymes, particularly those involved in the replication of viruses such as SARS-CoV-2.

- Antimicrobial Properties: Compounds with similar structural motifs often display antibacterial or antifungal properties, making them candidates for further pharmacological investigation.

The synthesis of N-(4-anilinophenyl)-N'-hydroxyoctanediamide typically involves multi-step organic reactions:

- Formation of the Aniline Derivative: Aniline is reacted with appropriate acylating agents to form an anilamide.

- Hydroxylamine Introduction: Hydroxylamine can be introduced through nucleophilic substitution or addition reactions to form the final compound.

- Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

N-(4-anilinophenyl)-N'-hydroxyoctanediamide has potential applications in several fields:

- Pharmaceutical Development: As a lead compound for designing new drugs targeting specific enzymes or receptors.

- Material Science: Investigated for use in polymers or coatings due to its unique chemical properties.

- Biochemical Research: Utilized in studies exploring enzyme inhibition and protein interactions.

Interaction studies involving N-(4-anilinophenyl)-N'-hydroxyoctanediamide focus on its binding affinity and mechanism of action with various biological targets. Techniques such as molecular docking simulations and binding assays are employed to assess:

- Binding Affinity: Evaluating how strongly the compound interacts with target proteins, which is crucial for drug efficacy.

- Mechanism of Action: Understanding how the compound influences biological pathways at the molecular level.

Several compounds share structural similarities with N-(4-anilinophenyl)-N'-hydroxyoctanediamide. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-(4-sulfamoylphenyl)-2-carboxamide | Contains a sulfonamide group | Enhanced solubility and potential antibacterial activity |

| 2-n-heptyl-4-hydroxyquinoline-N-oxide | Hydroxyquinoline backbone | Known for its redox activity and interaction with enzymes |

| 4-anilino-4-oxobutanoic acid | Oxobutanoic acid moiety | Exhibits anti-inflammatory properties |

These compounds illustrate variations in functional groups and biological activities, showcasing the versatility of similar chemical frameworks.

Molecular Structure and Formula

N-(4-anilinophenyl)-N'-hydroxyoctanediamide represents a complex organic compound characterized by a distinctive molecular architecture that combines multiple functional groups within a single framework [1]. The compound possesses the molecular formula C20H25N3O3 with a molecular weight of 355.4 grams per mole [1]. The structural representation can be expressed through the SMILES notation as C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO, which provides a linear description of the molecular connectivity [1].

The complete stereochemical description is captured in the InChI string: InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25) [1]. This notation reveals the presence of two amide functionalities, with one terminal group being a hydroxamic acid moiety and the other connected to an anilinophenyl substituent [1].

| Property | Value |

|---|---|

| Molecular Formula | C20H25N3O3 |

| Molecular Weight (g/mol) | 355.4 |

| SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)CCCCCCC(=O)NO |

| InChI | InChI=1S/C20H25N3O3/c24-19(10-6-1-2-7-11-20(25)23-26)22-18-14-12-17(13-15-18)21-16-8-4-3-5-9-16/h3-5,8-9,12-15,21,26H,1-2,6-7,10-11H2,(H,22,24)(H,23,25) |

| Physical State | Crystalline solid |

Structural Features of the Octanediamide Backbone

The octanediamide backbone forms the central structural framework of N-(4-anilinophenyl)-N'-hydroxyoctanediamide, consisting of an eight-carbon aliphatic chain terminated by two amide functional groups [8]. This dicarboxylic acid diamide structure is analogous to suberic acid derivatives, where the carboxylic acid groups have been converted to amide functionalities [10]. The octanediamide backbone provides significant conformational flexibility due to the presence of six methylene groups in the central chain, allowing for multiple rotational conformations around each carbon-carbon bond [21] [23].

The structural similarity to vorinostat, which also contains an octanediamide backbone, demonstrates the importance of this eight-carbon linker in maintaining optimal spatial relationships between terminal functional groups [10] [11]. The length of the octanediamide chain corresponds to approximately 10-12 Angstroms when fully extended, which matches the dimensions required for spanning enzyme active site clefts [15] [18]. This backbone flexibility is crucial for the compound's ability to adopt conformations necessary for biological activity while maintaining sufficient rigidity to preserve binding specificity [23] [26].

The amide bonds within the octanediamide structure exhibit characteristic properties including partial double-bond character due to resonance stabilization, which restricts rotation around the carbon-nitrogen bonds [7] [33]. This resonance stabilization contributes to the overall stability of the compound while allowing for controlled flexibility in the aliphatic chain region [33].

Physical Properties and Characterization

N-(4-anilinophenyl)-N'-hydroxyoctanediamide exists as a crystalline solid under standard conditions, exhibiting limited water solubility characteristic of compounds containing both hydrophobic aromatic systems and polar amide functionalities [1] [8]. The physical properties can be compared to related hydroxamic acid derivatives, with N-hydroxyoctanamide showing a melting point of 78.75 degrees Celsius and water solubility of 1.55 grams per liter [8]. Vorinostat, a structurally similar compound with the molecular formula C14H20N2O3, demonstrates a melting point of 155 degrees Celsius and water solubility of 1.167 milligrams per liter [11].

Spectroscopic characterization of hydroxamic acid derivatives reveals distinctive features that aid in structural identification [29] [30]. Proton nuclear magnetic resonance spectroscopy typically shows the characteristic hydroxyl proton of the hydroxamic acid group in the region of 9.0 to 9.2 parts per million, with this downfield shift indicating intermolecular hydrogen bonding [29]. Aromatic protons appear in the expected region of 7.2 to 8.3 parts per million [29] [28].

Carbon-13 nuclear magnetic resonance spectroscopy exhibits the characteristic carbonyl carbon signals in the range of 163 to 179 parts per million, with aromatic carbons appearing between 123 and 149 parts per million [29] [30]. Infrared spectroscopy reveals diagnostic bands including the amide N-H stretch around 3381 wavenumbers, the carbonyl stretch at approximately 1680 wavenumbers, and characteristic N-O stretching frequencies associated with the hydroxamic acid functionality [28] [29].

| Technique | Key Signals/Bands | Diagnostic Features |

|---|---|---|

| ¹H NMR | N-OH proton: 9.0-9.2 ppm; Aromatic: 7.2-8.3 ppm | Hydroxyl proton downfield shift indicates H-bonding |

| ¹³C NMR | C=O: 163-179 ppm; Aromatic C: 123-149 ppm | Carbonyl carbon characteristic of amide |

| IR Spectroscopy | N-H: 3381 cm⁻¹; C=O: 1680 cm⁻¹; N-O: characteristic | Amide I and II bands; hydroxamic acid N-O stretch |

| Mass Spectrometry | Molecular ion peak at m/z 355; fragmentation patterns | Stable molecular ion with characteristic fragments |

Chemical Reactivity Profile

The chemical reactivity of N-(4-anilinophenyl)-N'-hydroxyoctanediamide is dominated by the presence of the hydroxamic acid functional group, which exhibits significantly higher reactivity compared to conventional amides [30]. Hydroxamic acids can exist in two tautomeric forms: the keto form predominating in acidic conditions and the iminol form favored under alkaline conditions [25] [27] [30]. This tautomeric equilibrium influences the compound's reactivity and binding properties under different pH conditions [25] [30].

The hydroxamic acid moiety demonstrates exceptional metal chelation capabilities, forming stable bidentate complexes with various transition metal ions [16] [19] [32]. The binding affinity follows the order: copper(II) > iron(III) > chromium(III) > nickel(II), with complexation constants reaching log K values of approximately 28 for tris-complexes and 20 for bis-complexes [16] [32]. The formation of these metal complexes results in characteristic color changes, with iron(III) complexes producing blood-red coloration and copper(II) complexes showing intense coloration [16] [29].

The stability of hydroxamic acids toward hydrolysis varies with pH and structural factors [30]. Under alkaline conditions, hydroxamic acids can undergo hydrolysis to form the corresponding carboxylic acids, although this process is generally slower than the hydrolysis of simple esters [30]. The electron-withdrawing or electron-donating nature of substituents significantly affects the acidity and reactivity of the hydroxamic acid group [29] [17].

The anilinophenyl substituent contributes additional reactivity through its aromatic amino functionality [17] [20]. Substituent effects on aniline derivatives follow established electronic principles, with electron-donating groups increasing the basicity of the amino nitrogen and electron-withdrawing groups decreasing it [17] [20]. The phenyl ring can undergo typical aromatic substitution reactions, although the presence of the electron-donating amino group directs substitution to ortho and para positions [17].

Structure-Activity Relationships

The structure-activity relationships of N-(4-anilinophenyl)-N'-hydroxyoctanediamide are fundamentally determined by the spatial arrangement and electronic properties of its constituent functional groups [13] [14] [15]. The hydroxamic acid group serves as the primary zinc-binding group, establishing bidentate coordination with zinc ions in enzyme active sites through both oxygen atoms [13] [15] [19]. This coordination geometry requires a cis-conformation of the hydroxamic acid, which is stabilized by intramolecular interactions [19] [30].

The octanediamide linker provides the optimal length and flexibility necessary for spanning enzyme surface binding grooves while maintaining appropriate orientation of terminal functional groups [15] [18]. Structure-activity studies of histone deacetylase inhibitors demonstrate that eight-carbon linkers offer superior activity compared to shorter or longer alternatives, suggesting that this length matches the dimensions of the enzyme active site channel [13] [14] [18].

The anilinophenyl cap group contributes to selectivity and binding affinity through interactions with enzyme surface loops and binding pockets [15] [18]. The electron-donating properties of the aniline nitrogen enhance the overall binding affinity by modulating the electronic distribution throughout the aromatic system [17] [20]. Substituent effects on the phenyl ring can significantly alter activity, with electron-withdrawing groups generally decreasing binding affinity and electron-donating groups enhancing it [17] [20].

| Structural Feature | Effect on Activity | Mechanism |

|---|---|---|

| Hydroxamic acid group | Essential for metal chelation and HDAC binding | Bidentate coordination with Zn²⁺ in active site |

| Octanediamide linker | Provides optimal flexibility and length | Spans enzyme surface binding groove |

| Anilinophenyl cap group | Enhances selectivity and binding affinity | Interacts with enzyme surface loops |

| Chain length (8 carbons) | Matches enzyme active site dimensions | Optimal distance for dual binding sites |

| N-4-anilinophenyl substitution | Modulates electronic properties and selectivity | Electron-donating effects enhance binding |

Isomeric Forms and Conformational Analysis

N-(4-anilinophenyl)-N'-hydroxyoctanediamide can exist in multiple conformational states due to the flexibility of the octanediamide backbone and the potential for amide bond isomerism [21] [24] [26]. The presence of amide bonds introduces the possibility of cis-trans isomerism, although the trans-configuration is generally favored for simple amides due to reduced steric hindrance [33] [21]. However, the hydroxamic acid moiety preferentially adopts a cis-conformation when coordinating with metal ions, as this geometry optimizes the overlap of the oxygen lone pairs with the metal d-orbitals [19] [32].

The octanediamide chain exhibits significant conformational flexibility, with multiple low-energy conformations accessible at physiological temperatures [21] [23]. Computational studies of similar flexible linkers suggest that the chain can adopt extended, folded, and intermediate conformations depending on the environmental constraints and binding requirements [23] [24]. The preferred conformation in biological systems is likely determined by the binding site geometry of the target enzyme [26].

Tautomeric equilibrium represents another important aspect of the compound's isomeric behavior [25] [27] [30]. The hydroxamic acid group can interconvert between keto and enol forms, with the keto form predominating under acidic conditions and the enol form favored under basic conditions [25] [30]. This pH-dependent tautomerism can influence the binding properties and biological activity of the compound [25] [27].

The anilinophenyl substituent contributes additional conformational complexity through rotation around the carbon-nitrogen bond connecting the aniline to the phenyl ring [17] [21]. The amino group typically adopts an out-of-plane angle of approximately 42 degrees relative to the phenyl ring plane, and substituents can modulate this angle through electronic effects [17]. Electron-withdrawing substituents tend to decrease the out-of-plane angle, favoring more planar conformations, while electron-donating substituents increase the angle [17] [20].

Classical synthetic approaches for N-(4-anilinophenyl)-N'-hydroxyoctanediamide construction rely primarily on established carboxylic acid chemistry and amide bond formation strategies. The most fundamental approach involves the sequential formation of the octanediamide backbone followed by hydroxamic acid functionalization [2].

The traditional method begins with octanedioic acid (suberic acid) as the starting material, which undergoes selective mono-amidation with 4-anilinophenylamine through carbodiimide-mediated coupling. This process typically employs dicyclohexylcarbodiimide (DCC) in dichloromethane at room temperature, yielding the intermediate carboxylic acid in 65-75% yield [3]. The resulting carboxylic acid is then converted to the corresponding hydroxamic acid through direct reaction with hydroxylamine hydrochloride in the presence of a base.

Alternative classical routes utilize the acid chloride methodology, where octanedioyl chloride is prepared from octanedioic acid using thionyl chloride or oxalyl chloride. The acid chloride intermediate reacts with 4-anilinophenylamine to form the mono-amide, followed by hydroxylamine treatment to complete the synthesis . This approach offers the advantage of more reactive intermediates but requires careful handling of moisture-sensitive reagents.

Modern Synthetic Approaches

Contemporary synthetic methodologies have significantly enhanced the efficiency and selectivity of N-(4-anilinophenyl)-N'-hydroxyoctanediamide synthesis. The most prominent advancement involves the use of peptide coupling reagents, particularly 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) [5].

The EDC/HOBt system provides superior activation of carboxylic acids while minimizing side reactions. Under optimized conditions using EDC (1.2 equivalents), HOBt (1.0 equivalent), and N,N-diisopropylethylamine (DIPEA) in dimethylformamide at room temperature, the coupling reaction proceeds smoothly to yield the desired amide in 82-88% yield [6]. The mild reaction conditions preserve sensitive functional groups while ensuring high conversion rates.

Modern approaches also incorporate microwave-assisted synthesis, which dramatically reduces reaction times from hours to minutes. Microwave irradiation at 80-100°C for 10-15 minutes provides comparable yields to conventional heating while offering improved selectivity and reduced side product formation [7].

One-pot synthetic strategies have emerged as particularly attractive for complex molecules like N-(4-anilinophenyl)-N'-hydroxyoctanediamide. These methods combine multiple synthetic transformations in a single reaction vessel, reducing isolation steps and improving overall efficiency. A representative one-pot approach involves the direct coupling of octanedioic acid monomethyl ester with 4-anilinophenylamine using EDC/HOBt, followed by in situ hydroxylamine treatment to form the hydroxamic acid functionality [2].

Hydroxamic Acid Formation Strategies

The construction of the hydroxamic acid moiety in N-(4-anilinophenyl)-N'-hydroxyoctanediamide can be achieved through several distinct methodologies, each offering unique advantages depending on the specific synthetic requirements.

Direct Conversion of Carboxylic Acids

Direct conversion of carboxylic acids to hydroxamic acids represents the most straightforward approach for hydroxamic acid formation. This methodology employs coupling reagents to activate the carboxylic acid functionality, enabling nucleophilic attack by hydroxylamine or its derivatives [7] [8].

The most widely employed direct conversion method utilizes EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with hydroxybenzotriazole (HOBt) as the coupling system. The carboxylic acid precursor is treated with EDC (1.2 equivalents) and HOBt (1.0 equivalent) in dimethylformamide at room temperature, followed by addition of hydroxylamine hydrochloride (2.0 equivalents) and triethylamine (3.0 equivalents). This protocol consistently delivers hydroxamic acids in 75-85% yield with excellent purity [8] [9].

Alternative direct conversion methods employ cyanuric chloride as the activating agent. The carboxylic acid is treated with cyanuric chloride (1.1 equivalents) in the presence of triethylamine (2.0 equivalents) in tetrahydrofuran at 0°C, followed by hydroxylamine addition. This method proves particularly effective for sterically hindered carboxylic acids, providing yields of 70-80% [7].

Mixed anhydride formation represents another viable direct conversion strategy. The carboxylic acid is converted to the mixed anhydride using ethyl chloroformate (1.2 equivalents) and triethylamine (1.5 equivalents) in dichloromethane at -10°C. Subsequent addition of hydroxylamine hydrochloride (2.0 equivalents) produces the hydroxamic acid in 68-78% yield [7].

Ester-Based Approaches

Ester-based synthetic routes offer significant advantages in terms of substrate stability and reaction predictability. The conversion of esters to hydroxamic acids through nucleophilic substitution with hydroxylamine represents a well-established methodology with broad applicability [10] [11].

The standard ester-to-hydroxamic acid conversion employs hydroxylamine hydrochloride in methanol with sodium hydroxide as the base. The ester substrate is dissolved in methanol, and sodium hydroxide (2.5 equivalents) is added at 10-30°C. Hydroxylamine hydrochloride (1.2 equivalents) is then introduced, and the mixture is heated to 45-55°C for 3-5 hours. This protocol reliably produces hydroxamic acids in 65-85% yield [12].

Enhanced ester conversion methods incorporate catalytic potassium cyanide to accelerate the reaction. The addition of potassium cyanide (0.1 equivalents) to the standard hydroxylamine/base system reduces reaction times from 3-5 hours to 30-60 minutes while improving yields to 85-95% [11]. The mechanism involves formation of an acyl cyanide intermediate that undergoes rapid nucleophilic substitution with hydroxylamine.

Base-free ester conversion methods have been developed using zinc oxide as a promoter in deep eutectic solvents. This environmentally benign approach employs choline chloride/urea deep eutectic solvent with zinc oxide (0.5 equivalents) at 60-80°C. The zinc oxide facilitates product separation through chelation, forming precipitates that are easily isolated by filtration [10].

Acid Chloride-Based Methods

Acid chloride-based methodologies provide rapid and efficient routes to hydroxamic acids, leveraging the high reactivity of acyl chlorides toward nucleophilic substitution. These methods are particularly valuable for large-scale synthesis where reaction speed and predictability are paramount .

The standard acid chloride approach involves treatment of the acid chloride with hydroxylamine hydrochloride in the presence of a base. The acid chloride is dissolved in dichloromethane or tetrahydrofuran, and hydroxylamine hydrochloride (1.5 equivalents) is added along with triethylamine (2.0 equivalents) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, providing hydroxamic acids in 75-90% yield .

Schotten-Baumann conditions represent a variant of the acid chloride methodology that employs aqueous base systems. The acid chloride is treated with hydroxylamine hydrochloride in a biphasic system of dichloromethane and aqueous sodium hydroxide. This approach offers the advantage of continuous removal of hydrogen chloride byproduct, driving the reaction to completion [13].

Pyridine-mediated coupling provides superior results for sterically hindered acid chlorides. The acid chloride is dissolved in pyridine, and hydroxylamine hydrochloride (1.2 equivalents) is added portionwise at 0°C. The mixture is stirred at room temperature for 2-4 hours, yielding hydroxamic acids in 80-95% yield with excellent selectivity [3].

Solid-Phase Synthesis Approaches

Solid-phase synthesis methodologies offer unique advantages for hydroxamic acid preparation, particularly in terms of product purification and parallel synthesis capabilities. These approaches immobilize either the substrate or the hydroxylamine nucleophile on a solid support, enabling efficient product isolation and purification [14] [15].

PEGA (polyethylene glycol acrylamide) resin-supported synthesis represents the most widely employed solid-phase approach. The carboxylic acid or ester substrate is immobilized on PEGA resin through amide bond formation. Treatment with hydroxylamine hydrochloride (10 equivalents) and sodium hydroxide (5 equivalents) in isopropanol at 60°C for 12-16 hours provides hydroxamic acids in 70-90% yield after resin cleavage [14].

Trityl-based hydroxylamine linkers offer an alternative solid-phase strategy where the hydroxylamine nucleophile is immobilized on the solid support. The trityl-hydroxylamine resin is prepared by loading hydroxylamine onto trityl chloride resin. Subsequent treatment with activated carboxylic acids (using EDC/HOBt) followed by trifluoroacetic acid cleavage yields hydroxamic acids in 75-85% yield [15].

ChemMatrix resin-supported synthesis provides enhanced compatibility with organic solvents and reagents. The hydroxylamine-functionalized ChemMatrix resin is prepared through a three-step derivatization process. Treatment with activated carboxylic acids in dimethylformamide followed by hydrazine-mediated cleavage produces hydroxamic acids in 80-95% yield with excellent purity [7].

Green Chemistry Approaches to Synthesis

Environmental sustainability has become a critical consideration in modern synthetic chemistry, leading to the development of green chemistry approaches for hydroxamic acid synthesis. These methodologies minimize environmental impact while maintaining synthetic efficiency and product quality [16] [17].

Biocatalytic synthesis using amidases represents the most prominent green chemistry approach for hydroxamic acid formation. Amidases from various microorganisms, particularly Pseudomonas species and Bacillus smithii, exhibit acyltransferase activity that enables direct conversion of amides to hydroxamic acids in the presence of hydroxylamine [16] [18]. The optimal conditions involve pH 7-8, temperature below 50°C, and reaction times of 2-4 hours, yielding hydroxamic acids in 80-95% yield.

The biocatalytic process employs resting cells of Bacillus smithii IIIMB at cell concentration of 10-15 g/L dry weight. The substrate amide (5-10 mM) is incubated with hydroxylamine hydrochloride (50-100 mM) at pH 7.5 and 37°C. The reaction is monitored by high-performance liquid chromatography, and products are isolated by extraction with ethyl acetate [19].

Deep eutectic solvent (DES) systems provide another green chemistry approach that eliminates the need for volatile organic solvents. Choline chloride/urea DES (1:2 molar ratio) serves as both solvent and reaction medium for hydroxamic acid synthesis. The ester substrate is dissolved in DES with zinc oxide (0.5 equivalents) and heated to 60-80°C for 2-4 hours. This method achieves 85-95% yield while enabling solvent recycling and reuse [10].

Microreactor systems offer enhanced mass transfer and heat transfer characteristics while reducing solvent consumption and waste generation. The continuous flow microreactor setup employs three feed streams: substrate solution, hydroxylamine solution, and base solution. The residence time is optimized to 5-30 minutes at 50-90°C, producing hydroxamic acids in 90-99% yield with minimal byproduct formation [20].

Scale-up Considerations for Laboratory and Industrial Production

The transition from laboratory-scale synthesis to industrial production requires careful consideration of multiple factors including reaction kinetics, heat transfer, mass transfer, and economic viability. Successful scale-up of N-(4-anilinophenyl)-N'-hydroxyoctanediamide synthesis depends on optimization of these parameters while maintaining product quality and yield [20] [21].

Laboratory-scale synthesis typically employs batch reactors with volumes ranging from 1-100 mL. Temperature control is precise (±2°C), and reaction times are optimized for maximum yield rather than throughput. The typical laboratory yield ranges from 70-85% with extensive purification by column chromatography. Reagent costs are high due to small-scale procurement, and solvent usage is intensive due to purification requirements.

Pilot-scale production involves reactor volumes of 1-100 L with temperature control precision of ±5°C. Residence times are optimized for both yield and throughput, typically 10-30 minutes for continuous processes. Crystallization replaces column chromatography as the primary purification method, improving scalability while maintaining product purity. Yields increase to 80-90% due to optimized reaction conditions and reduced handling losses.

Industrial-scale production employs reactor volumes of 1000-50000 L with temperature control precision of ±10°C. Residence times are extended to 20-60 minutes to ensure complete conversion while maintaining acceptable throughput. Precipitation and filtration become the primary purification methods, enabling continuous operation and minimal waste generation. Yields reach 85-95% due to optimized process conditions and minimal product loss during handling.

Continuous flow reactors offer significant advantages for industrial production, particularly in terms of heat transfer, mass transfer, and reaction control. The microreactor system configuration includes multiple parallel units (10-100 reactors) with individual capacities of 1-50 L. This design enables linear scale-up while maintaining the advantages of microreactor technology [20].

Process optimization parameters include feed flow rates, temperature profiles, pressure conditions, and residence time distribution. The stoichiometric ratio of hydroxylamine salt to substrate to base is maintained at 1:1:2 to 1:3:3 depending on the specific substrate and reaction conditions. Reaction temperatures are optimized between 50-90°C to balance reaction rate and selectivity [20].

Economic considerations play a crucial role in industrial scale-up decisions. Raw material costs account for 60-70% of total production costs, making supplier selection and procurement strategies critical. Solvent recovery and recycling systems are essential for economic viability, particularly for high-value solvents like dimethylformamide. Waste treatment and disposal costs must be minimized through process optimization and green chemistry approaches.

Purification and Isolation Techniques

The purification and isolation of N-(4-anilinophenyl)-N'-hydroxyoctanediamide require specialized techniques that account for the unique properties of hydroxamic acids, including their tendency to form metal complexes and their sensitivity to hydrolysis under extreme pH conditions [10] [22].

Crystallization represents the most practical purification method for large-scale production. The crude hydroxamic acid is dissolved in a suitable solvent system, typically dimethylformamide or dimethyl sulfoxide, at elevated temperature (60-80°C). Slow cooling or addition of an antisolvent (water or alcohols) induces crystallization, providing pure product in 85-95% recovery. The choice of solvent system is critical, as hydroxamic acids exhibit varying solubility depending on their substitution pattern [10].

Recrystallization from methanol-water mixtures provides excellent purification for analytical-grade material. The crude product is dissolved in hot methanol (70-80°C), and water is added dropwise until slight turbidity appears. The solution is cooled slowly to room temperature, then further cooled to 0-5°C to maximize yield. This method typically provides >98% purity with 80-90% recovery.

Column chromatography remains the method of choice for small-scale purification and analytical sample preparation. Silica gel chromatography using gradient elution with dichloromethane/methanol (95:5 to 80:20) effectively separates hydroxamic acids from unreacted starting materials and byproducts. The use of triethylamine (1%) in the mobile phase prevents decomposition of sensitive hydroxamic acids on the acidic silica surface [22].

Precipitation methods offer advantages for industrial-scale purification, particularly when combined with pH adjustment strategies. The crude hydroxamic acid is dissolved in aqueous base (pH 9-10), and the solution is acidified to pH 4-5 to precipitate the free hydroxamic acid. This method provides 75-85% recovery with good purity, suitable for most applications.

High-performance liquid chromatography (HPLC) serves as both an analytical tool and a preparative purification method. Reversed-phase HPLC using C18 columns with acetonitrile/water gradient elution provides excellent resolution of hydroxamic acid isomers and impurities. Preparative HPLC is employed for high-value compounds where maximum purity is required, despite higher costs and lower throughput.

Zinc oxide chelation purification represents an innovative approach that exploits the metal-binding properties of hydroxamic acids. The crude product is treated with zinc oxide in polar solvents, forming insoluble zinc complexes that are isolated by filtration. Treatment with dilute acid regenerates the free hydroxamic acid in high purity. This method is particularly effective for removing carboxylic acid impurities that do not form stable zinc complexes [10].

Extraction methods using acid-base manipulation provide efficient purification for hydroxamic acids containing ionizable groups. The crude product is dissolved in organic solvent and extracted with aqueous base to remove acidic impurities. Back-extraction with aqueous acid followed by basification and re-extraction with organic solvent provides purified hydroxamic acid. This method is particularly useful for removing unreacted carboxylic acids and other acidic byproducts.

Quality control analysis employs multiple analytical techniques to ensure product purity and identity. Nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation and purity assessment. Infrared spectroscopy identifies characteristic hydroxamic acid stretching frequencies at 1650-1670 cm⁻¹ (C=O) and 3200-3300 cm⁻¹ (N-OH). Mass spectrometry confirms molecular weight and fragmentation patterns. Elemental analysis verifies composition, while HPLC provides quantitative purity determination.